
2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is known by its chemical formula C14H15ClFN3O2S. This compound has been studied extensively due to its potential applications in scientific research. In
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in cancer cells, which leads to their death. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. It has been tested for its anti-inflammatory properties and has been found to be effective in reducing inflammation in animal models. This compound has also been tested for its ability to inhibit the growth of bacteria and has been found to be effective against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for testing against various types of cancer cells. However, one of the limitations of this compound is its relatively high cost, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide. One of the primary directions is to further explore its anti-cancer properties and potential applications in cancer treatment. Another direction is to investigate its anti-inflammatory properties and potential applications in treating inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and to identify potential side effects and limitations of its use.
Synthesis Methods
The synthesis of 2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide can be achieved through several methods. One of the most common methods is the reaction of 2-chloropyridine-3-sulfonyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The resulting product is then treated with isopropylamine to obtain the final compound.
Scientific Research Applications
2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide has been used extensively in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of cancer research. It has been shown to have potent anti-cancer properties and has been tested against various types of cancer cells, including breast, lung, and prostate cancer cells.
Properties
IUPAC Name |
2-chloro-N-(4-fluorophenyl)-N-propan-2-ylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2S/c1-10(2)18(12-7-5-11(16)6-8-12)21(19,20)13-4-3-9-17-14(13)15/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIBLFHVAYHEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2486467.png)
![3-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2486470.png)
![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2486471.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2486472.png)
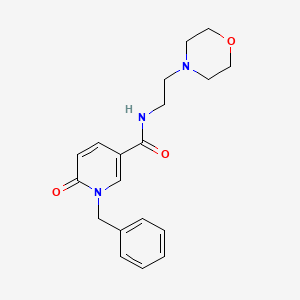
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2486474.png)
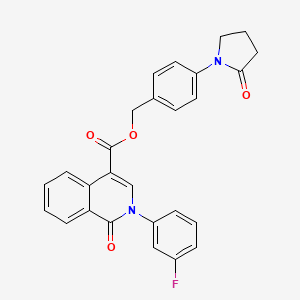
![8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486476.png)

![5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2486482.png)
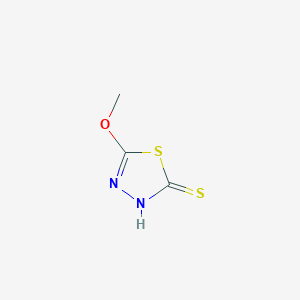
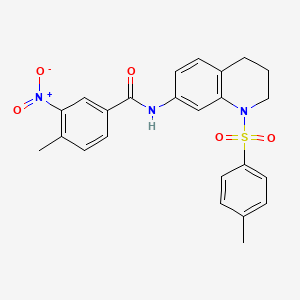
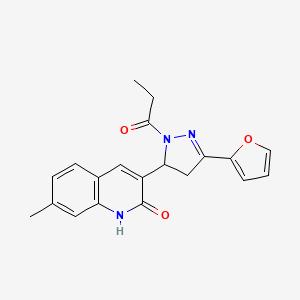
![1-Cyclopropylsulfonyl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B2486488.png)
